2-chloro-N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-6-fluorobenzamide
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Description
2-chloro-N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-6-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Properties
This compound has been synthesized and screened for its cytotoxicity on different human leukemic cell lines . It has shown significant cytotoxic effects on PANC-1, HepG2, and MCF7 cell lines . This suggests that it could be a potential candidate for anticancer drug development.
Inhibition of Dihydrofolate Reductase (DHFR)
The compound has been evaluated as a potential inhibitor of dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in DNA synthesis and cell growth, and its inhibition is a common strategy in the development of antimicrobial and anticancer drugs .
Antimicrobial Activity
The compound has shown significant antimicrobial activity . This suggests that it could be used in the development of new antimicrobial agents.
Antifungal Activity
In addition to its antimicrobial activity, the compound has also demonstrated antifungal properties . This could make it a valuable tool in combating fungal infections.
Inhibition of Carbonic Anhydrase (CA)
The compound has been studied for its ability to inhibit carbonic anhydrase (CA) . CA is an enzyme that plays a crucial role in maintaining pH balance in the body, and its inhibition has been linked to anticancer and anti-glaucoma effects .
Inhibition of Matrix Metalloproteinase (MMPs)
The compound has been evaluated for its ability to inhibit matrix metalloproteinases (MMPs) . MMPs are enzymes that play a key role in tissue remodeling and have been implicated in a variety of pathological processes, including cancer and inflammation .
properties
IUPAC Name |
2-chloro-N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O4S/c1-2-27(24,25)11-8-6-10(7-9-11)16-21-22-17(26-16)20-15(23)14-12(18)4-3-5-13(14)19/h3-9H,2H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZKTOYWBMFVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-6-fluorobenzamide |
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